2-(4-Bromophenyl)-4'-iodoacetophenone
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves palladium-catalyzed reactions, such as the Suzuki coupling and Sonogashira cross-coupling, which are used to form carbon-carbon bonds between halogenated acetophenones and other aromatic or heteroaromatic compounds . For example, the synthesis of multisubstituted triphenylenes and phenanthrenes was achieved by coupling o-iodobiphenyls with o-bromobenzyl alcohols using a palladium/electron-deficient phosphine catalyst . Similarly, 2-amino-5-bromo-3-iodoacetophenone was used as a synthon for the synthesis of nitrogen-containing heterocyclic compounds through palladium-catalyzed reactions .
Molecular Structure Analysis
The molecular structure of acetophenone derivatives is characterized by the presence of substituents on the aromatic rings, which can significantly influence the reactivity and properties of the molecules. For instance, the introduction of halogen atoms, such as bromine and iodine, can activate the acetophenone for further functionalization through cross-coupling reactions . The structure of these compounds is often confirmed using spectroscopic methods such as NMR, IR, and X-ray crystallography .
Chemical Reactions Analysis
Acetophenone derivatives participate in a variety of chemical reactions, including nucleophilic addition, cyclization, and condensation reactions. The presence of halogen substituents makes them suitable for cross-coupling reactions, which are widely used to construct complex molecular architectures . Additionally, the reactivity of these compounds can be exploited in multicomponent reactions, such as the synthesis of thiazole derivatives from bromoacetophenone, carbon disulfide, and primary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetophenone derivatives, such as melting point, boiling point, density, and refractive index, are influenced by the nature and position of the substituents on the aromatic rings . These properties are important for the purification and characterization of the synthesized compounds. The introduction of electron-withdrawing or electron-donating groups can also affect the acidity and basicity of the molecule, which in turn influences its reactivity in various chemical reactions 10.
Scientific Research Applications
Antimicrobial and Antiproliferative Agents
- Scientific Field : Pharmacology
- Application Summary : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is related to 2-(4-Bromophenyl)-4’-iodoacetophenone, has been synthesized and studied for its antimicrobial and anticancer properties .
- Methods and Procedures : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results and Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Synthesis of Pyrazinoisoquinoline Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 4-Bromophenethylamine, a compound related to 2-(4-Bromophenyl)-4’-iodoacetophenone, was used in the synthesis of pyrazinoisoquinoline derivatives .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : The outcomes of this application are not specified in the source .
Antimicrobial and Anticancer Drug Resistance
- Scientific Field : Pharmacology
- Application Summary : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is related to 2-(4-Bromophenyl)-4’-iodoacetophenone, has been synthesized and studied for its antimicrobial and anticancer properties . This research was conducted to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Methods and Procedures : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results and Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Synthesis of Quinazoline Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 4-Bromophenethyl alcohol, a compound related to 2-(4-Bromophenyl)-4’-iodoacetophenone, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : The outcomes of this application are not specified in the source .
Brominated Flame Retardants
- Scientific Field : Environmental Science
- Application Summary : Bromophenols, which are related to 2-(4-Bromophenyl)-4’-iodoacetophenone, are used in brominated flame retardants (BFRs). These are chemicals often added to consumer products like electronics, textiles, and plastics to make them less flammable .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : A series of studies have shown that bromophenols derived from BFRs in human environments are present in human blood and breast milk .
Synthesis of Quinazoline Derivatives
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenyl)-1-(4-iodophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSJPTUQAWCYRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642297 | |
Record name | 2-(4-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4'-iodoacetophenone | |
CAS RN |
898783-98-7 | |
Record name | Ethanone, 2-(4-bromophenyl)-1-(4-iodophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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